

An In-depth Technical Guide to 3-Phenylphenol (CAS 580-51-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Phenylphenol

Cat. No.: B1666291

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Introduction

3-Phenylphenol, also known as 3-hydroxybiphenyl, is an organic compound with the chemical formula $C_{12}H_{10}O$. It belongs to the class of hydroxybiphenyls, where a phenyl group is substituted at the third position of a phenol ring. This off-white to beige crystalline solid is a versatile compound with applications ranging from a disinfectant and preservative to a sensitive analytical reagent.^{[1][2][3]} Its biological properties, including antimicrobial and antioxidant activities, make it a subject of interest in research and development, particularly in the fields of drug discovery and material science. This guide provides a comprehensive overview of **3-Phenylphenol**, including its chemical and physical properties, synthesis and experimental protocols, biological activities, and safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-Phenylphenol** is presented in the table below. This data is essential for its handling, storage, and application in various experimental settings.

Property	Value	Reference
CAS Number	580-51-8	[4]
Molecular Formula	C ₁₂ H ₁₀ O	[5]
Molecular Weight	170.21 g/mol	[5]
Appearance	White to yellow-beige crystalline powder or chunks	[1][6]
Melting Point	75-80 °C	[6]
Boiling Point	>300 °C	
Solubility	Sparingly soluble in water. Soluble in ethanol, ether, and benzene.	[3]
pKa	9.64 at 25°C	[1][6]
LogP	3.23	[6]

Spectral Data

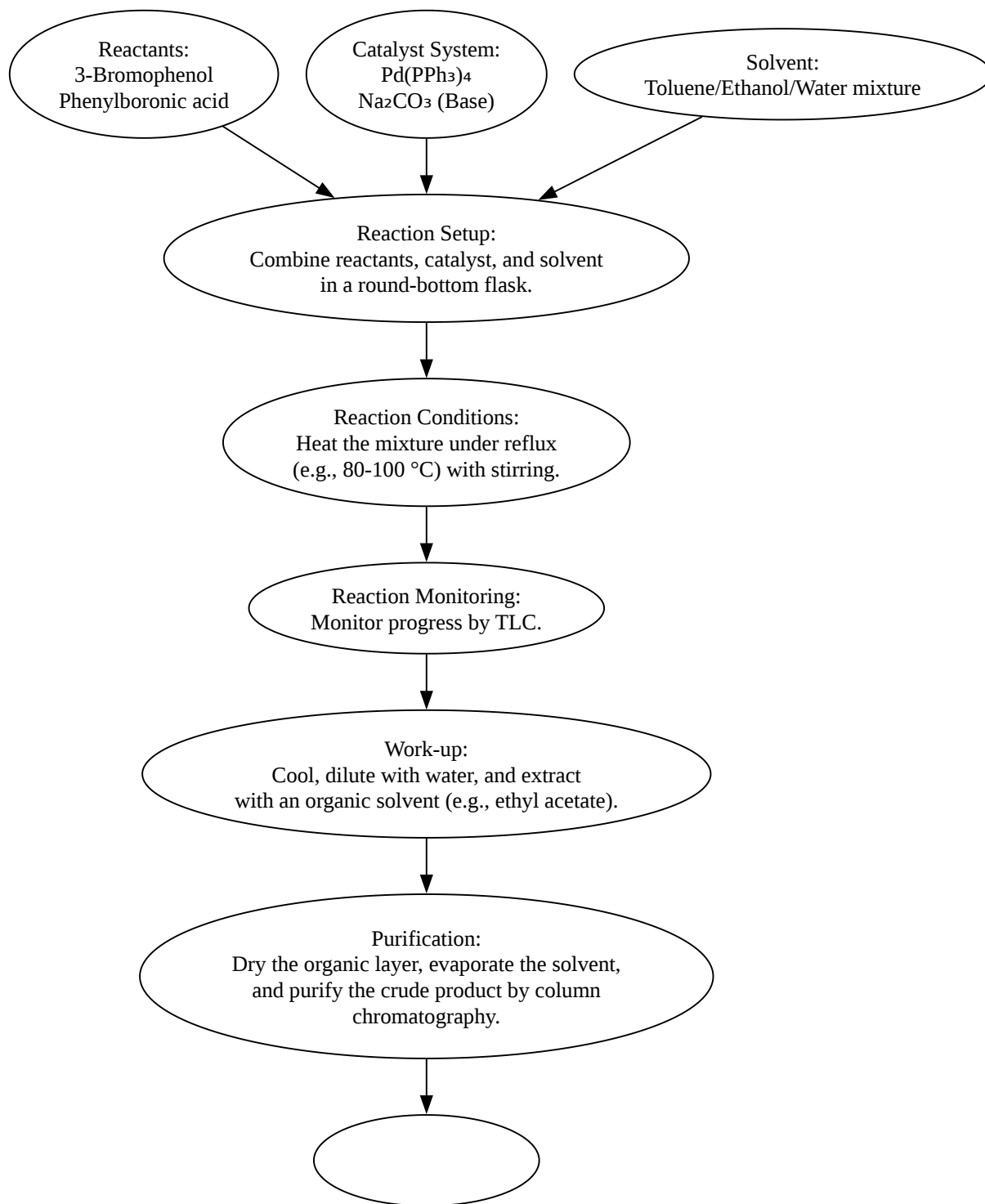
The structural characterization of **3-Phenylphenol** is supported by various spectroscopic techniques. Key spectral data are summarized below.

Spectroscopy	Key Features	Reference
^1H NMR	Signals for aromatic protons are expected in the 7-8 ppm range, with the hydroxyl proton appearing between 4-7 ppm.	[7]
^{13}C NMR	[4]	
Infrared (IR)	A characteristic broad O-H stretching band is observed in the region of 3300-3400 cm^{-1} .	[7]
Mass Spectrometry (MS)	The molecular ion peak is observed at m/z 170.	[4]

Synthesis and Experimental Protocols

3-Phenylphenol can be synthesized through various methods, with the Suzuki-Miyaura cross-coupling reaction being a common and efficient approach in a laboratory setting.[8][9][10] This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound.

Synthesis of 3-Phenylphenol via Suzuki-Miyaura Coupling



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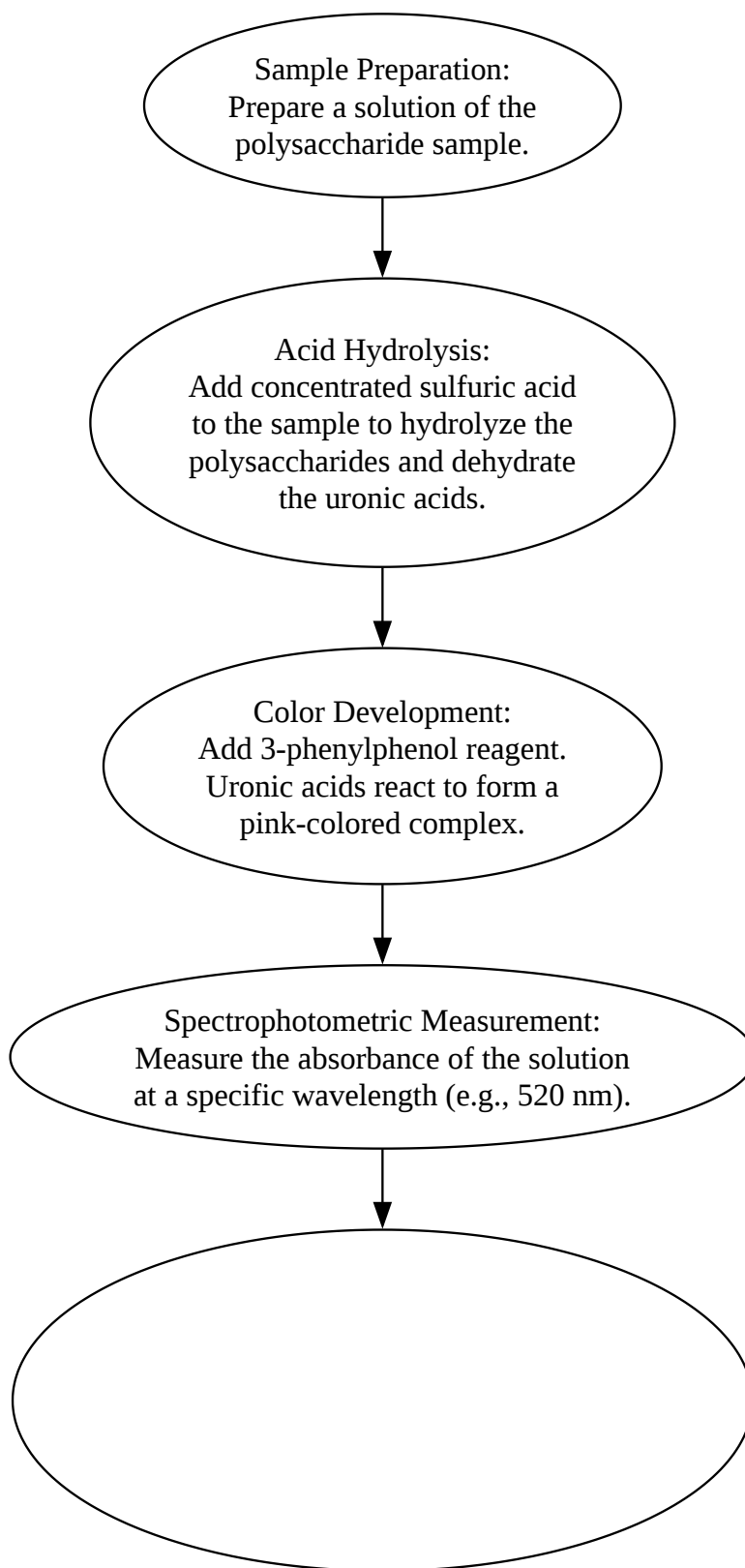
Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromophenol (1 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
- **Solvent and Catalyst Addition:** Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent. Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) ($\text{Pd(PPh}_3)_4$, 0.02-0.05 equivalents).
- **Reaction:** Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3-bromophenol) is consumed.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude **3-Phenylphenol** by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
- **Characterization:** Confirm the identity and purity of the synthesized **3-Phenylphenol** using spectroscopic methods (NMR, IR, MS).

Applications and Experimental Protocols

Colorimetric Determination of Uronic Acids

3-Phenylphenol is a key reagent in the colorimetric determination of uronic acids, which are important components of polysaccharides in biological samples.



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Experimental Protocol:

- Reagent Preparation:
 - Sulfuric Acid-Borate Solution: Prepare a solution of 0.0125 M sodium tetraborate in concentrated sulfuric acid.
 - **3-Phenylphenol** Reagent: Prepare a 0.15% (w/v) solution of **3-phenylphenol** in 0.5% (w/v) sodium hydroxide.
- Standard Curve Preparation: Prepare a series of standard solutions of galacturonic acid (e.g., 0 to 100 µg/mL).
- Assay Procedure:
 - To 1 mL of the sample or standard solution in a test tube, add 6 mL of the sulfuric acid-borate solution. Mix well and heat in a boiling water bath for 5 minutes.
 - Cool the tubes to room temperature.
 - Add 100 µL of the **3-phenylphenol** reagent and mix immediately.
 - Allow the color to develop at room temperature for 20 minutes.
- Measurement: Measure the absorbance of the solutions at 520 nm using a spectrophotometer.
- Quantification: Plot the absorbance of the standards against their concentrations to create a standard curve. Determine the concentration of uronic acids in the sample by interpolating its absorbance on the standard curve.

Antimicrobial Activity

Phenolic compounds, including **3-Phenylphenol**, are known for their antimicrobial properties. [11] The minimum inhibitory concentration (MIC) is a common parameter used to quantify this activity.

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay:

- **Microorganism Preparation:** Prepare a standardized inoculum of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) in a suitable broth.
- **Serial Dilution:** Prepare a series of twofold dilutions of **3-Phenylphenol** in a 96-well microtiter plate containing the growth medium.
- **Inoculation:** Add the standardized microbial inoculum to each well. Include positive (microorganism and medium) and negative (medium only) controls.
- **Incubation:** Incubate the microtiter plate under appropriate conditions for the test microorganism (e.g., 37 °C for 24 hours for bacteria).
- **MIC Determination:** The MIC is the lowest concentration of **3-Phenylphenol** that completely inhibits the visible growth of the microorganism.

Antioxidant Activity

The phenolic hydroxyl group in **3-Phenylphenol** enables it to act as an antioxidant by donating a hydrogen atom to scavenge free radicals.[3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Experimental Protocol for DPPH Radical Scavenging Assay:

- **Reagent Preparation:** Prepare a stock solution of DPPH in methanol.
- **Assay Procedure:**
 - In a 96-well plate, add different concentrations of **3-Phenylphenol** to the wells.
 - Add the DPPH solution to each well and mix.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.
- **Calculation:** Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$ where

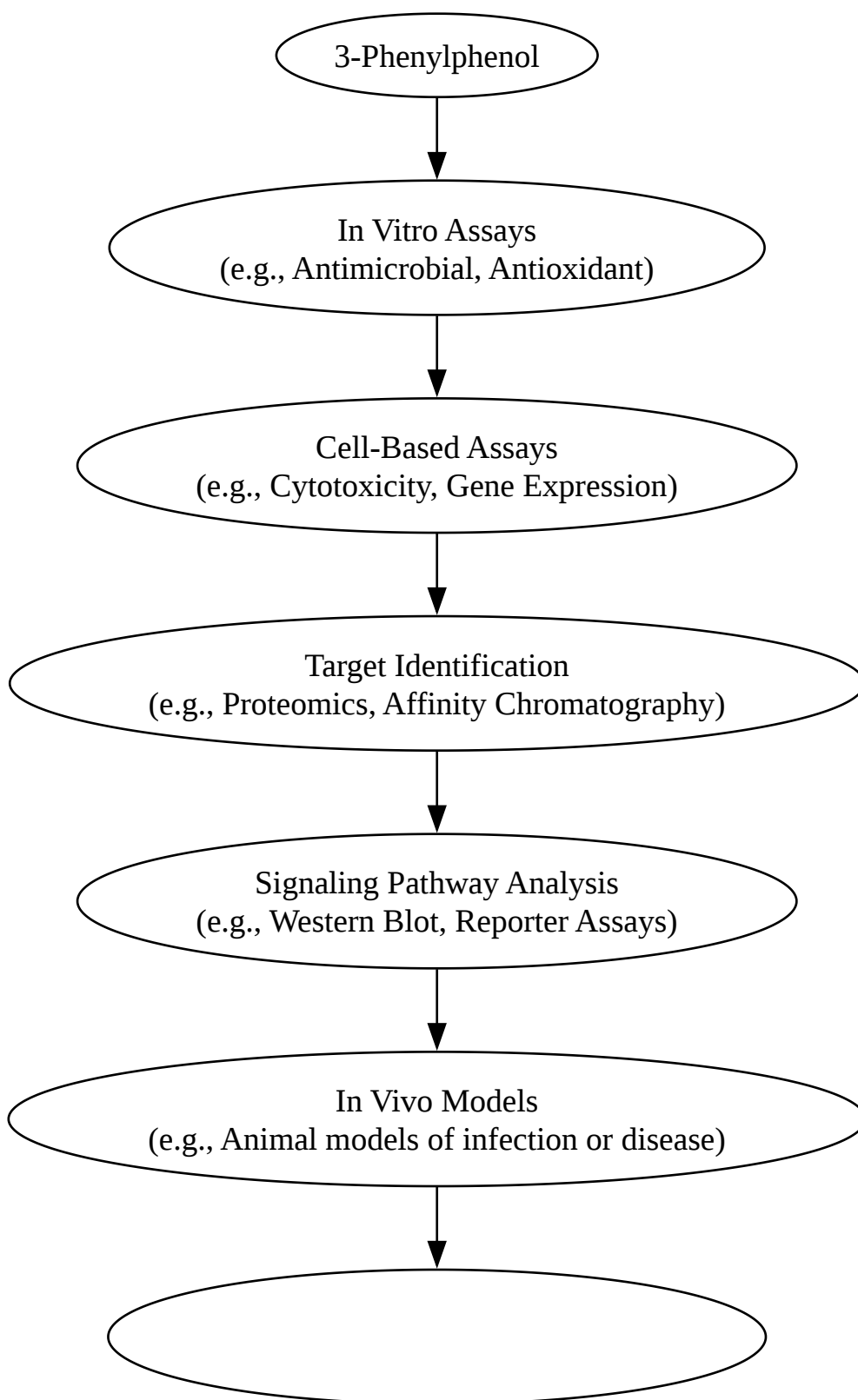
Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with **3-Phenylphenol**.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways directly modulated by **3-Phenylphenol** are not extensively documented, its known antimicrobial and antioxidant properties suggest potential interactions with various cellular processes. As a phenolic compound, it may exert its effects through mechanisms such as:

- **Disruption of Microbial Membranes:** The lipophilic nature of the biphenyl structure can facilitate its insertion into the lipid bilayer of microbial cell membranes, leading to increased permeability and cell death.
- **Enzyme Inhibition:** The hydroxyl group can interact with the active sites of microbial enzymes, inhibiting their function and disrupting metabolic pathways.
- **Scavenging of Reactive Oxygen Species (ROS):** As an antioxidant, **3-Phenylphenol** can neutralize ROS, thereby protecting cells from oxidative stress and damage to DNA, proteins, and lipids. This suggests a potential role in modulating signaling pathways related to oxidative stress, such as the Nrf2-KEAP1 pathway.

Further research is required to elucidate the specific molecular targets and signaling pathways affected by **3-Phenylphenol**.



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Toxicology and Safety

While specific LD50 data for **3-Phenylphenol** is not readily available, it is classified as a hazardous substance. It is important to handle this chemical with appropriate safety precautions.

Hazard Summary:

- Skin Irritation: Causes skin irritation.[\[12\]](#)
- Eye Irritation: Causes serious eye irritation.[\[12\]](#)
- Respiratory Irritation: May cause respiratory irritation.

Safety Precautions:

- Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[\[12\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[12\]](#)
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Phenylphenol is a valuable chemical compound with established applications in analytical chemistry and potential for further development in various fields due to its biological activities. This guide provides a foundational understanding of its properties, synthesis, and experimental applications. For researchers and drug development professionals, **3-Phenylphenol** represents a scaffold that warrants further investigation to explore its full therapeutic and industrial potential. As with all chemicals, it is imperative to adhere to strict safety protocols during its handling and use.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Phenylphenol (CAS 580-51-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666291#3-phenylphenol-cas-number-580-51-8]

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